molecular formula C15H20BrNO3S B2935422 2-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide CAS No. 2309216-45-1

2-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide

Cat. No.: B2935422
CAS No.: 2309216-45-1
M. Wt: 374.29
InChI Key: ZJTYFXRYWVFYRB-UHFFFAOYSA-N
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Description

2-Bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide is a benzamide derivative featuring a brominated aromatic ring linked to a thiane (tetrahydrothiopyran) scaffold substituted with a 2-hydroxyethoxy group.

Properties

IUPAC Name

2-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c16-13-4-2-1-3-12(13)14(19)17-11-15(20-8-7-18)5-9-21-10-6-15/h1-4,18H,5-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYFXRYWVFYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC=CC=C2Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide typically involves multiple steps:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the second position.

    Thian-4-ylmethylation: The brominated benzamide is then reacted with a thian-4-ylmethyl halide under basic conditions to form the thian-4-ylmethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the ortho-position of the benzamide moiety is highly reactive toward nucleophilic substitution (SNAr). This reaction typically proceeds under mild conditions with aromatic amines or oxygen-based nucleophiles.

Reaction ConditionsReagents/CatalystsProducts
K₂CO₃, DMF, 60–80°CAmines or phenolsSubstituted benzamide derivatives
Cobalt nanostructures, ethanolPhenolic nucleophilesAryl ethers

Key Findings :

  • The bromine substituent’s reactivity aligns with analogous benzamide systems, where SNAr reactions yield aryl ethers or secondary amines .

  • Cobalt-catalyzed substitutions in ethanol (as observed in related bromobenzamides) achieve yields of 87–96% , suggesting potential efficiency for this compound.

Amide Bond Hydrolysis and Functionalization

The benzamide group undergoes hydrolysis under basic or acidic conditions to form carboxylic acids or further derivatives.

Reaction ConditionsReagentsProducts
LiOH, MeOH/THF Aqueous baseCarboxylic acid intermediate
HCl, refluxAcidic conditionsAmine or acid chloride derivatives

Mechanistic Insight :

  • Hydrolysis under basic conditions (e.g., LiOH) cleaves the amide bond, generating a carboxylic acid, which can be further functionalized (e.g., esterification or amidation) .

  • Acidic hydrolysis may yield amine derivatives, though this pathway is less common for sterically hindered benzamides.

Suzuki–Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl systems.

Reaction ConditionsCatalysts/BaseProducts
Pd(OAc)₂, BINAP, Cs₂CO₃ Aryl boronic acidsBiaryl benzamide derivatives
DMF, 80°CDiverse boronic acidsFunctionalized aromatic systems

Research Context :

  • Similar benzamide derivatives undergo Suzuki coupling with >90% efficiency using Pd(OAc)₂ and BINAP .

  • This reaction expands the compound’s utility in medicinal chemistry for generating structurally diverse analogs.

Oxidation of the Thiane Ring

The thiane (tetrahydrothiopyran) ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Reaction ConditionsOxidizing AgentsProducts
H₂O₂, DMSO PeroxidesSulfoxide or sulfone derivatives
m-CPBA, CH₂Cl₂ PeracidStereoselective sulfoxidation

Notable Observations :

  • Oxidation with H₂O₂ in DMSO selectively converts the thiane ring to sulfoxides, while stronger oxidants (e.g., m-CPBA) yield sulfones .

  • Stereochemical outcomes depend on the oxidant and reaction temperature .

Etherification of the Hydroxyethoxy Group

The terminal hydroxyl group in the 2-hydroxyethoxy chain undergoes etherification or alkylation.

Reaction ConditionsReagentsProducts
K₂CO₃, DMF, alkyl halidesElectrophilesAlkylated ether derivatives
Mitsunobu conditions DIAD, PPh₃Stereoinverted ethers

Synthetic Utility :

  • Alkylation with alkyl halides under basic conditions (K₂CO₃/DMF) is a straightforward route to modify the ether side chain.

  • Mitsunobu reactions enable stereocontrolled ether synthesis, as demonstrated in related diphenylether derivatives .

Scientific Research Applications

2-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and thian-4-ylmethyl groups can enhance its binding affinity and specificity towards these targets. The bromine atom can also play a role in facilitating interactions through halogen bonding.

Comparison with Similar Compounds

4-Bromo-N-(2-nitrophenyl)benzamide (Compound I)

  • Structure : Brominated benzamide linked to a 2-nitrophenyl group.
  • Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .
  • Key Differences :
    • The nitro group (electron-withdrawing) contrasts with the hydroxyethoxy group (electron-donating) in the target compound, affecting electronic properties and reactivity.
    • Nitro substituents enhance hydrophobicity, whereas hydroxyethoxy groups improve aqueous solubility .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

  • Structure : Features both methoxy and nitro groups on the phenyl ring.

4-Bromo-N-methoxy-N-methyl-2-(methylthio)benzamide

  • Structure : Contains methylthio and N-methoxy-N-methyl substituents.
  • Synthesis : Prepared via coupling of 4-bromo-2-(methylthio)benzoic acid with N,O-dimethylhydroxylamine .
  • Key Differences :
    • Methylthio groups increase lipophilicity, whereas the thiane ring in the target compound introduces conformational flexibility and sulfur-mediated interactions .

Heterocyclic Systems and Their Impact

Thieno[2,3-d]pyrimidin Derivatives

  • Example: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide.
  • Properties: Exhibits antimicrobial activity due to the thieno-pyrimidin core, which enhances π-π stacking and membrane penetration .

Thieno[3,4-c]pyrazol Derivatives

  • Example: 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide.
  • Properties: The fused pyrazol-thieno system may enhance stability and binding affinity in biological systems .
  • Comparison :
    • The target compound’s thiane ring lacks nitrogen atoms, reducing hydrogen-bonding diversity but increasing metabolic stability .

Hydrogen-Bonding Patterns

  • The hydroxyethoxy group in the target compound enables strong hydrogen bonds (e.g., O–H···O/N), similar to methoxy-substituted analogs. However, nitro groups in compounds like I and 4MNB primarily act as hydrogen-bond acceptors .

Solubility and Lipophilicity

  • Hydroxyethoxy vs. Nitro/Methylthio : Polar hydroxyethoxy groups enhance aqueous solubility compared to nitro (logP ~2.5) or methylthio (logP ~3.0) substituents .
  • Thiane vs.

Tabulated Comparison of Key Compounds

Compound Name Substituents/Heterocycles Molecular Weight Key Properties Potential Applications
Target Compound Thiane, 2-hydroxyethoxy ~380 (estimated) High solubility, flexible conformation Hypothesized CNS/antimicrobial
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl 335.13 Hydrophobic, planar Material science
4MNB 4-Methoxy, 2-nitro 375.18 Moderate polarity, planar Anticancer, anti-Alzheimer
Thieno[2,3-d]pyrimidin derivative Thieno-pyrimidin, trifluoromethyl 463.37 Antimicrobial, π-π stacking Antimicrobial agents

Biological Activity

The compound 2-bromo-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H16_{16}BrN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 327.24 g/mol

The presence of the bromine atom and the thian group in its structure is believed to play a significant role in its biological activities.

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds, including this compound, exhibit notable antimicrobial activity. A study highlighted that similar benzamide derivatives demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .

Anticancer Activity

Several studies have reported on the anticancer properties of benzamide derivatives. For instance, compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation. A specific case study demonstrated that these compounds could induce apoptosis in colorectal cancer cells (HT29 cell line), exhibiting efficacy comparable to standard chemotherapeutic agents like doxorubicin .

Antioxidant Activity

Antioxidant properties have also been attributed to similar compounds. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is critical for preventing cellular damage and has implications for various diseases associated with oxidative stress .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives may inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Interaction with Cellular Pathways : The compound may modulate signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

Case Studies

StudyFindings
Study on Antimicrobial Activity Evaluated against various bacterial strainsEffective against both Gram-positive and Gram-negative bacteria
Anticancer Study Tested on HT29 colorectal cancer cellsInduced apoptosis comparable to doxorubicin
Antioxidant Assessment Evaluated for radical scavenging activitySignificant reduction in oxidative stress markers

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